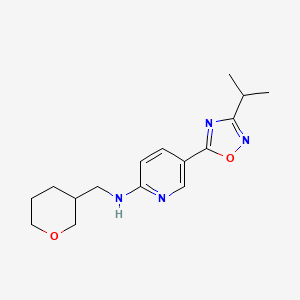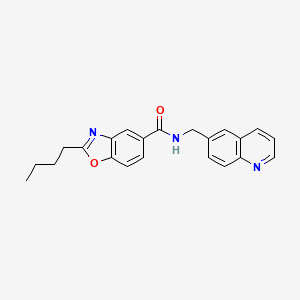![molecular formula C12H11N7OS B6063715 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol](/img/structure/B6063715.png)
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazinones. It is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in the body. The compound has been extensively studied for its potential applications in various scientific research fields, including cardiovascular diseases, cancer, and inflammation.
作用機序
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol exerts its pharmacological effects by inhibiting the enzyme this compound, which is responsible for the synthesis of cGMP in the body. cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
By inhibiting this compound, this compound reduces the levels of cGMP in the body, leading to the relaxation of smooth muscles, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to lower blood pressure, improve cardiac function, reduce inflammation, and inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol in lab experiments is its potency and specificity as an inhibitor of this compound. It has been found to be highly effective in inhibiting the enzyme at nanomolar concentrations, making it a valuable tool for studying the role of cGMP signaling in various physiological processes.
However, one of the limitations of using the compound is its potential toxicity and side effects. It has been found to be cytotoxic at high concentrations, and its long-term effects on animal models are not yet fully understood.
将来の方向性
There are several future directions for research on 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol. One area of interest is its potential applications in the treatment of cardiovascular diseases, particularly hypertension and heart failure. Further studies are needed to investigate its long-term effects on animal models and to evaluate its safety and efficacy in clinical trials.
Another area of research is cancer, where the compound has shown promising results as a potential anticancer agent. Future studies are needed to elucidate its mechanism of action and to evaluate its efficacy in preclinical and clinical trials.
In addition, the compound has potential applications in other scientific research fields, such as inflammation, neurodegenerative diseases, and erectile dysfunction. Further studies are needed to explore its potential therapeutic applications in these areas.
合成法
The synthesis of 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with phenyl isothiocyanate and sodium azide in the presence of a catalyst. The reaction yields the desired product, which is then purified by column chromatography.
科学的研究の応用
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is cardiovascular diseases, where the compound has shown promising results as a potential therapeutic agent. It has been found to lower blood pressure, improve cardiac function, and reduce inflammation in animal models of hypertension and heart failure.
Another area of research is cancer, where the compound has been shown to inhibit the growth and proliferation of cancer cells. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
6-methyl-3-[(1-phenyltetrazol-5-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS/c1-8-11(20)13-12(16-14-8)21-7-10-15-17-18-19(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYMGJRYGNAWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide](/img/structure/B6063644.png)
![3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6063645.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6063653.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6063654.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6063655.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6063679.png)
![methyl (4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6063692.png)
![1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B6063697.png)

![2-(4-chlorophenyl)-4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063708.png)

![N-(2-furylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063725.png)
![7-(4-fluorobenzyl)-N-(2-furylmethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6063732.png)